molecular formula C18H15N3O4S B169305 4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid CAS No. 101413-77-8

4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid

Cat. No.: B169305
CAS No.: 101413-77-8
M. Wt: 369.4 g/mol
InChI Key: YOGKJURSKCRMFK-UHFFFAOYSA-N
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Description

4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid (CAS: 101413-77-8) is a multifunctional organic compound comprising a thiazole ring, an aniline group, and a benzoic acid moiety. Its molecular formula is C₁₈H₁₅N₃O₄S (molecular weight: 369.39 g/mol), with a LogP of 3.03 and a pKa of 4.26. The compound’s structural diversity enables versatile interactions in chemical synthesis and biological systems, including antimicrobial, antitumor, and anti-inflammatory activities .

Properties

IUPAC Name

4-[[2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c22-15(19-13-8-6-11(7-9-13)17(24)25)10-14-16(23)21-18(26-14)20-12-4-2-1-3-5-12/h1-9,14H,10H2,(H,19,22)(H,24,25)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGKJURSKCRMFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into three primary components:

  • 4-Aminobenzoic acid (precursor for the benzoic acid moiety).

  • 2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl acetic acid (thiazole-acetyl intermediate).

  • Amide bond linking the two fragments.

Thiazole Ring Formation: Cyclocondensation Strategies

The thiazole core is constructed using cyclocondensation reactions between thiourea derivatives and α-halo carbonyl compounds. A method adapted from the synthesis of analogous thiazoles involves:

Step 1: Synthesis of 2-Amino-4-oxo-4,5-dihydro-1,3-thiazole

  • Reactants : Thiourea and chloroacetaldehyde.

  • Conditions : Reflux in toluene at 70°C for 2.5 hours .

  • Workup : Neutralization with NaOH, extraction, and distillation yield the thiazole intermediate with a melting point of 92–93°C .

Step 2: Functionalization with Anilino Group

  • Reactants : 2-Amino-thiazole and aniline derivative.

  • Conditions : Nucleophilic aromatic substitution (SNAr) in acidic media (e.g., H2SO4) at 4–10°C .

  • Key Observation : Controlled temperature prevents diazonium salt decomposition, ensuring >90% yield .

Acetylation and Amide Coupling

Step 3: Acetylation of Thiazole Intermediate

  • Reactants : Thiazole-aniline intermediate and acetyl chloride.

  • Conditions : Stirring in anhydrous DMF at 0°C, followed by gradual warming to room temperature.

  • Yield : ~85% after recrystallization from ethanol.

Step 4: Amide Bond Formation with 4-Aminobenzoic Acid

  • Reactants : Acetylated thiazole and 4-aminobenzoic acid.

  • Coupling Agents : EDC/HOBt or DCC in dichloromethane.

  • Optimization : Use of 1.2 equivalents of EDC and catalytic DMAP improves yield to 78%.

Purification and Characterization

Crystallization : The crude product is purified via recrystallization from a methanol-water mixture (3:1 v/v), yielding white crystals with >95% purity .

Analytical Data :

  • Melting Point : 198–200°C .

  • HPLC : Purity >95% (C18 column, 0.1% TFA in acetonitrile/water) .

  • NMR : δ 7.85 (d, 2H, benzoic acid), δ 6.75–7.25 (m, 5H, anilino), δ 4.20 (s, 2H, acetyl).

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Purity (%)Reference
Thiazole CyclocondensationThiourea, chloroacetaldehyde79.892
Anilino SubstitutionAniline, H2SO490.588
AcetylationAcetyl chloride, DMF85.094
Amide CouplingEDC/HOBt, DCM78.095

Challenges and Optimization Strategies

  • Byproduct Formation : Diazonium intermediates during anilino substitution may decompose at elevated temperatures, necessitating strict temperature control .

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to THF in later stages improves crystallinity.

  • Catalytic Additives : DMAP accelerates acylation by activating carboxyl groups, reducing reaction time by 30%.

Scalability and Industrial Feasibility

Pilot-scale trials (100 g batches) demonstrate consistent yields of 72–75% using continuous flow reactors for diazotization steps . The process is economically viable, with a calculated E-factor (waste per product mass) of 8.2, comparable to pharmaceutical industry standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products

    Oxidation: Nitro derivatives of the aniline group.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Halogenated or sulfonated aromatic rings.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid serves as a versatile building block for synthesizing more complex molecules. Its functional groups enable various chemical modifications, making it valuable for organic synthesis. The compound can undergo:

  • Oxidation : Leading to nitroso or nitro derivatives.
  • Reduction : Converting carbonyl groups to alcohols.
  • Substitution : Participating in electrophilic aromatic substitution reactions.

Biology

The compound's structural features make it suitable for biological research. It can be utilized to design inhibitors targeting enzymes that interact with thiazole or aniline derivatives. Additionally, it may serve as a probe to study biochemical pathways involving these functional groups.

Medicine

In medicinal chemistry, this compound shows potential as a lead for developing new therapeutic agents. Its ability to interact with biological targets suggests applications in:

  • Anti-inflammatory agents
  • Antimicrobial drugs
  • Anticancer therapies

Research indicates that modifications to the compound could enhance its efficacy and selectivity against specific diseases.

Industry

In industrial applications, this compound is useful in the synthesis of dyes and pigments due to its stability and reactivity. Its chemical properties allow for incorporation into various manufacturing processes.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives of this compound against various bacterial strains. The results indicated significant activity against Gram-positive bacteria, suggesting potential for development into antimicrobial agents.

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory effects of the compound in vitro. It demonstrated inhibition of pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases.

Case Study 3: Synthesis of Novel Compounds

Researchers have employed this compound as a precursor in synthesizing novel thiazole-based compounds with enhanced biological activity. The modifications made during synthesis led to increased potency against cancer cell lines.

Mechanism of Action

The mechanism of action of 4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzyme active sites, inhibiting their function. The aniline group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity. The benzoic acid moiety can interact with amino acid residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Name CAS/ID Molecular Formula Structural Differences Key Biological Activities
Target Compound 101413-77-8 C₁₈H₁₅N₃O₄S Thiazole + aniline + benzoic acid Antimicrobial (Gram-positive bacteria), antitumor (MCF-7, HeLa), anti-inflammatory (↓ TNF-α, IL-6)
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid 1142207-13-3 C₁₃H₁₂N₂O₄S₂ Mercapto group replaces aniline; methyl on benzoic acid Enhanced electrophilicity; potential for metal coordination
4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid N/A C₁₂H₁₃N₃O₃ Imidazole replaces thiazole; ethyl substitution Altered pharmacokinetics due to imidazole’s basicity; possible kinase inhibition
4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-2-hydroxybenzoic acid N/A C₁₂H₁₀N₂O₆S Additional 4-oxo group; hydroxyl on benzoic acid Improved hydrogen bonding; antioxidant potential
4-{2-[4-oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid 854035-92-0 C₁₆H₁₇N₃O₄S Pyrrolidinyl substituent on thiazole Increased lipophilicity (LogP ~3.5); potential CNS activity

Functional Group Impact on Bioactivity

  • Thiazole vs. Imidazole : Thiazole’s sulfur atom enhances π-stacking and metal chelation, whereas imidazole’s nitrogen-rich structure favors hydrogen bonding and basicity .
  • Benzoic Acid Modifications : Free carboxylic acid (target compound) improves water solubility and protein binding vs. methyl esters (e.g., ’s methyl benzoate derivatives), which enhance membrane permeability .
  • Substituent Effects :
    • Mercapto Group () : Increases reactivity toward electrophiles and redox-active species.
    • Hydroxyl Group () : Enhances antioxidant capacity via radical scavenging.

Antimicrobial Activity

  • Target Compound : MICs of 32–128 µg/mL against Staphylococcus aureus and Escherichia coli due to thiazole-mediated disruption of cell wall synthesis .
  • Imidazole Analogues () : Reduced Gram-negative activity (MIC >256 µg/mL) due to poorer membrane penetration.

Antitumor Activity

  • Target Compound : IC₅₀ of 10 µM against MCF-7 and HeLa cells via thiazole-induced apoptosis .
  • Mercapto Derivatives () : Higher cytotoxicity (IC₅₀ ~5 µM) but lower selectivity.

Anti-inflammatory Effects

  • Target Compound : 50% reduction in TNF-α and IL-6 in murine models, attributed to benzoic acid’s COX-2 inhibition .
  • Hydroxybenzoic Acid Analogues () : Superior antioxidant activity but weaker cytokine suppression.

Computational and Experimental Insights

  • Tautomerism: The target compound’s thiazole ring exhibits keto-enol tautomerism, detected via ¹H NMR splitting (δ 4.5–5.5 ppm) .
  • Molecular Docking : Thiazole and benzoic acid moieties synergistically bind to bacterial dihydrofolate reductase (binding energy: -9.2 kcal/mol) .
  • Electron Density Analysis (Multiwfn) : High electron density at the thiazole’s sulfur and benzoic acid’s carboxylate groups predicts nucleophilic reactivity .

Biological Activity

4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid (CAS Number: 101413-77-8) is a complex organic compound characterized by its unique structural features, including a thiazole ring, an aniline group, and a benzoic acid moiety. This multifunctional structure suggests significant potential for various biological activities, making it a subject of interest in pharmaceutical research.

PropertyValue
Molecular FormulaC18H15N3O4S
Molecular Weight369.39 g/mol
IUPAC NameThis compound
LogP3.0345
Predicted pKa4.28 ± 0.10

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiazole ring can bind to enzyme active sites, potentially inhibiting their function. The aniline group facilitates hydrogen bonding and π-π interactions, enhancing the compound's binding affinity to protein targets. The benzoic acid moiety can further stabilize the compound-protein complex through interactions with amino acid residues.

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit notable antimicrobial properties. The presence of the thiazole ring in this compound suggests potential effectiveness against various bacterial strains. For instance, studies have shown that similar thiazole derivatives possess inhibitory effects on Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis.

Antitumor Activity

The compound's structural components may also contribute to antitumor activity. Research indicates that compounds containing thiazole rings can induce apoptosis in cancer cells by activating specific signaling pathways. For example, derivatives have been shown to inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting that this compound may have similar effects.

Anti-inflammatory Effects

The benzoic acid moiety is known for its anti-inflammatory properties. Compounds with similar functional groups have been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This activity could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of thiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Antitumor Activity : In vitro studies on MCF-7 and HeLa cells demonstrated that thiazole-containing compounds led to a significant reduction in cell viability after 48 hours of treatment at concentrations of 10 µM and higher.
  • Anti-inflammatory Properties : Research involving the evaluation of cytokine levels in a murine model of inflammation showed that treatment with related compounds resulted in a significant decrease in TNF-alpha and IL-6 levels compared to control groups.

Q & A

Q. What synthetic routes are available for preparing 4-{[(2-anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via diazotization and coupling reactions. For example, diazotization of substituted aminothiazoles (e.g., 2-amino-4-oxo-thiazole derivatives) with sodium nitrite in acidic media (0–5°C) generates diazonium salts, which are then coupled with benzoic acid derivatives under alkaline conditions. Reaction optimization includes controlling temperature (0–5°C for diazotization), stoichiometry (1:1 molar ratio of diazonium salt to coupling partner), and purification via recrystallization from DMF/acetic acid mixtures .

Q. How can the structural integrity of this compound be validated using spectroscopic techniques?

  • Methodological Answer :
  • FT-IR : Confirm the presence of carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ (thiazolone and benzoic acid) and N–H stretches at ~3200–3400 cm⁻¹ (amide and aniline groups).
  • ¹H NMR : Identify tautomeric equilibria (if present) via split peaks for thiazolone protons (e.g., 4-oxo vs. 4,5-dihydro forms) and aromatic protons from the anilino group (δ 6.5–8.0 ppm). Integration ratios can quantify tautomer populations .
  • UV-Vis : Monitor conjugation via absorbance in the 250–350 nm range, typical for thiazole and benzoic acid chromophores .

Q. What analytical techniques are suitable for determining the acidity constants (pKa) of functional groups in this compound?

  • Methodological Answer : Potentiometric titration or UV-Vis spectrophotometry in buffered solutions (pH 2–12) can determine pKa values. For example, the carboxylic acid group (benzoic acid moiety) typically has a pKa ~2–3, while phenolic protons (if present) range from 8–10. Linear correlations with Hammett σ constants may validate results .

Advanced Research Questions

Q. How does tautomerism influence the electronic and biological properties of this compound, and how can it be characterized experimentally?

  • Methodological Answer : The thiazolone ring may exhibit keto-enol tautomerism, altering electron distribution and hydrogen-bonding capacity. Use ¹H NMR in DMSO-d₆ to detect equilibrium between 4-oxo (enol) and 4,5-dihydro (keto) forms via distinct chemical shifts for NH and CH₂ protons. DFT calculations (e.g., using Gaussian) can predict tautomer stability and dipole moments .

Q. What computational strategies are recommended for studying the electron-density topology and reactivity of this compound?

  • Methodological Answer : Employ Multiwfn software for:
  • Electrostatic Potential (ESP) Mapping : Visualize nucleophilic/electrophilic regions (e.g., negative ESP at benzoic acid’s carboxylate and thiazolone’s oxygen).
  • Bond Order Analysis : Quantify delocalization in the thiazole ring using Mayer bond orders.
  • Hirshfeld Surface Analysis : Assess intermolecular interactions in crystallized forms .

Q. How can structure-activity relationships (SAR) be explored for this compound’s potential as a kinase inhibitor or antimicrobial agent?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., chemokine receptors or bacterial enzymes). Key binding motifs include the benzoic acid (hydrogen bonding) and thiazolone (π-stacking with aromatic residues).
  • In Vitro Assays : Test against kinase panels (e.g., EGFR, VEGFR) or bacterial strains (e.g., S. aureus) with IC₅₀ determination. Compare with analogs lacking the anilino or acetyl groups to isolate pharmacophoric contributions .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how can SHELX programs address them?

  • Methodological Answer : Challenges include low crystal symmetry and twinning. Use SHELXT for initial structure solution via dual-space algorithms, followed by SHELXL refinement with high-resolution data (≤1.0 Å). For twinned crystals, apply the TWIN/BASF command. Validate hydrogen positions using Fourier difference maps .

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